REACTION_CXSMILES
|
Cl.Cl.Cl.[CH3:4][N:5]([CH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:14][S:15][C:16](=N)N)[CH:9]=1)[CH3:6].ClC[CH2:21][CH2:22][C:23]#[N:24].[OH-].[Na+]>O.C(O)C>[CH3:6][N:5]([CH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:14][S:15][CH2:16][CH2:21][CH2:22][C:23]#[N:24])[CH:9]=1)[CH3:4] |f:0.1.2.3,5.6|
|
Name
|
S-(4-dimethylaminomethyl-2-pyridylmethyl)isothiourea trihydrochloride
|
Quantity
|
11.88 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.Cl.CN(C)CC1=CC(=NC=C1)CSC(N)=N
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
ClCCCC#N
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After having been stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
WAIT
|
Details
|
to stand for 20 hours
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with 3:1 chloroform
|
Type
|
WASH
|
Details
|
ethanol (3×100 ml) and the combined extracts washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue vacuum-distilled
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC(=NC=C1)CSCCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |